5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde
Description
Its synthesis involves substitution reactions starting from appropriately substituted precursors, as outlined in studies by Sobechko and Dibri (2022) . Key thermodynamic properties, such as combustion energy (ΔcH°) and enthalpy of formation (ΔfH°), have been experimentally determined using bomb calorimetry. For instance, its standard molar combustion enthalpy in the crystalline state is reported as -5378.6 ± 5.1 kJ/mol, with a formation enthalpy of -221.5 ± 5.3 kJ/mol . These properties are critical for optimizing industrial synthesis and applications in materials science or pharmaceutical intermediates .
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
5-(2-methyl-4-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO5/c1-8-6-9(13(15)16)2-4-11(8)18-12-5-3-10(7-14)17-12/h2-7H,1H3 |
InChI Key |
AMMFEVXMEYSIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Ether Bond Formation via Nucleophilic Aromatic Substitution
A Williamson ether synthesis analog could be employed, leveraging the electrophilicity of nitro-substituted aryl halides. For example:
-
Starting materials : 5-chlorofuran-2-carbaldehyde and 2-methyl-4-nitrophenol.
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Base : Potassium carbonate or cesium carbonate to deprotonate the phenol.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
Reaction conditions must balance temperature (80–120°C) and reaction time (12–24 hours) to avoid aldehyde oxidation or nitro group reduction.
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling, while typically used for carbon-carbon bond formation, is less feasible for ether linkages. Instead, Buchwald-Hartwig amination -inspired protocols using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) could couple aryl halides with phenolic oxygen nucleophiles.
Synthetic Protocols and Optimization
Direct Alkylation of 2-Methyl-4-Nitrophenol
Procedure :
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Dissolve 2-methyl-4-nitrophenol (1.0 equiv) and 5-chlorofuran-2-carbaldehyde (1.2 equiv) in anhydrous DMF.
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Add K₂CO₃ (2.5 equiv) and heat at 100°C under nitrogen for 18 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).
Challenges :
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Competing side reactions at the aldehyde group.
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Low yields due to steric hindrance from the methyl group.
Yield Optimization :
Nitration and Methylation of Preformed Ethers
An alternative route involves late-stage nitration:
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Synthesize 5-(2-methylphenoxy)furan-2-carbaldehyde via alkylation.
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Nitrate the phenolic ring using HNO₃/H₂SO₄ at 0–5°C.
Regioselectivity : The methyl group directs nitration to the para position, but over-nitration must be controlled via stoichiometry (1.1 equiv HNO₃).
Analytical Validation and Characterization
Spectroscopic Data
Key spectral signatures :
-
¹H NMR (400 MHz, CDCl₃) :
-
FT-IR (KBr) :
Purity Assessment
HPLC conditions :
-
Column: C18 (4.6 × 250 mm, 5 µm).
-
Mobile phase: 60% acetonitrile/40% water (0.1% TFA).
Challenges and Limitations
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Aldehyde Reactivity : The aldehyde group is prone to oxidation under acidic nitration conditions, necessitating protective strategies (e.g., acetal formation).
-
Steric Effects : The 2-methyl group hinders nucleophilic attack, limiting yields in direct alkylation routes.
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Regioselectivity : Competing meta-nitration (~15%) occurs unless low temperatures and controlled HNO₃ addition are employed.
Industrial Scalability Considerations
-
Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing decomposition risks.
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Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on activated carbon) reduce costs in cross-coupling approaches.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Alkylation | 35–45% | >95% | Moderate |
| Microwave-Assisted | 45–50% | >97% | High |
| Late-Stage Nitration | 30–40% | 90–95% | Low |
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R)
Major Products
Oxidation: 5-(2-Methyl-4-nitrophenoxy)furan-2-carboxylic acid
Reduction: 5-(2-Methyl-4-aminophenoxy)furan-2-carbaldehyde
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used
Scientific Research Applications
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of bioactive compounds, including antimicrobial and anticancer agents.
Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Positional Isomers of Nitrophenyl-Substituted Derivatives
The thermodynamic and physical properties of 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde differ significantly from its nitro positional isomers:
- 5-(2-Nitrophenyl)furan-2-carbaldehyde (I) : Exhibits a lower sublimation enthalpy (ΔsubH° = 104.7 ± 1.3 kJ/mol) compared to the 4-nitro isomer due to steric hindrance from the ortho-nitro group .
- 5-(4-Nitrophenyl)furan-2-carbaldehyde (III) : A crystalline yellow powder with a higher melting point (204–206°C) and density (1.348 g/cm³) than the target compound, attributed to stronger intermolecular interactions from the para-nitro group .
- Thermodynamic Trends : The 4-nitro isomer (III) has the highest sublimation enthalpy (ΔsubH° = 114.9 ± 1.1 kJ/mol), while the 2-methyl-4-nitro derivative (target) shows intermediate values due to the electron-donating methyl group reducing nitro-group interactions .
Table 1: Thermodynamic Properties of Nitrophenyl-Substituted Furan Carbaldehydes
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
- 5-(4-Chlorophenyl)furan-2-carbaldehyde : Lower melting point (128–131°C) and molecular weight (206.63 g/mol) compared to the target compound, reflecting reduced polarity from the chloro substituent .
- 5-(3-Iodophenyl)furan-2-carbaldehyde : Higher molecular weight (298.08 g/mol) and distinct reactivity due to the iodine atom’s polarizability, making it useful in cross-coupling reactions .
Methoxy- and Trifluoromethyl-Substituted Derivatives
- 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde : The methoxy group enhances solubility in polar solvents, contrasting with the nitro group’s electron-withdrawing effects .
- 5-(4-Fluoro-3-trifluoromethylphenyl)furan-2-carbaldehyde : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, relevant in medicinal chemistry .
Thermodynamic and Solubility Comparisons
- Combustion Energies : The target compound’s combustion energy (-5378.6 ± 5.1 kJ/mol) is intermediate between the 4-nitro (-5432.1 ± 5.0 kJ/mol) and 2-oxymethyl-4-nitro (-5210.4 ± 5.2 kJ/mol) derivatives, highlighting substituent effects on stability .
- Solubility : 5-(4-Chlorophenyl)furan-2-carbaldehyde is synthesized in water (yield: 45.2%), whereas the 3-chloro-4-methoxy analog requires DMSO, reflecting substituent-dependent solvent interactions .
Biological Activity
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 231.2 g/mol. It features a furan ring substituted with a 2-methyl-4-nitrophenyl group at the 5-position and an aldehyde group at the 2-position. The structural characteristics contribute to its unique reactivity and biological activity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly as an inhibitor of salicylate synthase MbtI from Mycobacterium tuberculosis. This inhibition disrupts iron homeostasis within the bacteria, impairing its ability to establish infections. The compound's mechanism involves interference with the biosynthesis of siderophores, which are crucial for bacterial iron acquisition.
Table 1: Biological Activity Summary
Case Studies
- Inhibition Studies : Research indicates that this compound significantly inhibits the growth of M. tuberculosis by targeting MbtI. This was demonstrated through in vitro assays that measured minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs).
- Comparative Analysis : In studies comparing various derivatives of furan-based compounds, this particular compound showed superior activity against M. tuberculosis compared to structurally similar compounds lacking the nitro or methyl groups .
Synthesis
The synthesis of this compound typically involves a Suzuki-Miyaura coupling reaction. The process begins with 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid as starting materials. The reaction is facilitated in a solvent system containing dimethoxyethane, ethanol, and water, using palladium(II) chloride bis(triphenylphosphine) as a catalyst and potassium carbonate as a base.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling Reaction | 1-bromo-4-methyl-2-nitrobenzene + (5-formylfuran-2-yl)boronic acid in DME/EtOH/H₂O | Formation of target compound |
| Catalysis | Palladium(II) chloride bis(triphenylphosphine), K₂CO₃ | Enhanced reaction efficiency |
Potential Applications
The unique biological activity of this compound positions it as a promising lead compound for developing new therapeutic agents targeting tuberculosis and possibly other infectious diseases. Its ability to disrupt iron acquisition in bacteria opens avenues for novel treatment strategies against resistant strains.
Q & A
Q. What are the established synthetic routes for 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde?
The compound is synthesized via multi-step organic reactions. A common method involves functionalizing a furan-2-carbaldehyde core with a 2-methyl-4-nitrophenoxy group. Key steps include nucleophilic aromatic substitution or coupling reactions under controlled conditions (e.g., temperature, pH). For example, derivatives of nitrophenyl-furan-carbaldehydes are synthesized using precursors like substituted nitroanilines or phenols, followed by oxidation or aldehyde introduction . Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying purity .
Q. How are combustion energies and enthalpies of formation determined experimentally for this compound?
Combustion calorimetry (e.g., using a precision bomb calorimeter like B-08-MA) measures the energy released during complete combustion. The enthalpy of combustion (ΔcH°) is derived from this data, and the standard enthalpy of formation (ΔfH°) is calculated using Hess’s Law. For this compound, experimental ΔcH° values are compared to theoretical predictions from additive methods (e.g., Benson group contribution). Discrepancies highlight the need for empirical validation .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms molecular structure by identifying proton and carbon environments.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O ratios.
These methods are complemented by chromatographic techniques (HPLC, GC) for purity assessment .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical thermodynamic data be resolved?
Discrepancies often arise from assumptions in additive models (e.g., neglecting steric effects or intermolecular interactions). Researchers should:
Validate experimental conditions (e.g., calorimeter calibration).
Use advanced computational methods (e.g., density functional theory, DFT) to account for electronic and steric factors.
Compare data with structurally similar compounds to identify systematic errors .
Q. What methodologies are used to evaluate the biological activity of this compound?
- In Vitro Assays : Cytotoxicity tests (e.g., MTT assay) against cancer cell lines (e.g., chronic myeloid leukemia).
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., DNA, enzymes).
- Molecular Docking : Predicts binding modes to receptors (e.g., Bcr-Abl kinase for leukemia applications) .
Q. How can synthesis conditions be optimized for higher yields and purity?
Key parameters include:
- Catalyst Selection : Palladium catalysts for coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Temperature Control : Lower temperatures reduce side reactions in sensitive steps.
- Purification Techniques : Recrystallization or column chromatography improves purity .
Q. What computational approaches model the compound’s reactivity and electronic properties?
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack sites on the nitro group).
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability.
- QSPR Models : Relate substituent effects (e.g., methyl vs. methoxy groups) to biological activity .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate rinsing for skin/eye contact; seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
